1-benzhydryl-3-(1H-indol-3-yl)urea
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Overview
Description
1-benzhydryl-3-(1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a benzhydryl group attached to a urea moiety, which is further connected to an indole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context and the nature of the target.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-benzhydryl-3-(1H-indol-3-yl)urea are largely influenced by its indole nucleus. Indole derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives
Cellular Effects
. They can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-documented. Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
The synthesis of 1-benzhydryl-3-(1H-indol-3-yl)urea typically involves the reaction of benzhydrylamine with isocyanates or carbamates in the presence of suitable catalysts. One common method is the reaction of benzhydrylamine with phenyl isocyanate, followed by the addition of indole-3-carboxylic acid to form the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Chemical Reactions Analysis
1-benzhydryl-3-(1H-indol-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The indole ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Comparison with Similar Compounds
1-benzhydryl-3-(1H-indol-3-yl)urea can be compared with other indole derivatives, such as:
1-benzhydryl-3-(1H-indol-2-yl)urea: Similar structure but with the indole ring attached at a different position.
1-benzhydryl-3-(1H-indol-3-yl)thiourea: Contains a thiourea moiety instead of a urea moiety.
1-benzhydryl-3-(1H-indol-3-yl)carbamate: Features a carbamate group instead of a urea group.
Properties
IUPAC Name |
1-benzhydryl-3-(1H-indol-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(24-20-15-23-19-14-8-7-13-18(19)20)25-21(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,21,23H,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGSGPXEKGTXTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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